1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea

TrkA inhibition Kinase inhibitor potency Pain therapeutics

1-(Oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 2034583-86-1) is a trisubstituted urea that acts as a Tropomyosin-related kinase A (TrkA) inhibitor. It is assigned Drug ID D0UQ2G and constitutes Example 1 of Merck Sharp & Dohme Corp.'s patent WO2013176970, which is directed to benzyl urea compounds as Trk family protein kinase inhibitors.

Molecular Formula C13H17F3N2O2S
Molecular Weight 322.35
CAS No. 2034583-86-1
Cat. No. B2664285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
CAS2034583-86-1
Molecular FormulaC13H17F3N2O2S
Molecular Weight322.35
Structural Identifiers
SMILESC1COCCC1NC(=O)N(CC2=CSC=C2)CC(F)(F)F
InChIInChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-6-21-8-10)12(19)17-11-1-4-20-5-2-11/h3,6,8,11H,1-2,4-5,7,9H2,(H,17,19)
InChIKeyGNGZWUGOWQIOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 2034583-86-1): Baseline Identity and Target Profile for TrkA Inhibitor Procurement


1-(Oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 2034583-86-1) is a trisubstituted urea that acts as a Tropomyosin-related kinase A (TrkA) inhibitor [1]. It is assigned Drug ID D0UQ2G and constitutes Example 1 of Merck Sharp & Dohme Corp.'s patent WO2013176970, which is directed to benzyl urea compounds as Trk family protein kinase inhibitors [1][2]. The compound carries a molecular formula of C₁₃H₁₇F₃N₂O₂S (MW: 322.35 g/mol) and is under investigation for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumours/cancer (ICD-11: 2A00–2F9Z), and thymic cancer (ICD-11: 2C27), all with patented status [2].

Why Generic Substitution of 1-(Oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea Fails: Quantified Potency Gradients Within a Single Patent Family


Even within the same patent family (WO2013176970) and identical assay platform, structurally adjacent trisubstituted ureas exhibit substantial potency divergence. The target compound (Example 1) demonstrates an IC₅₀ of 6.5 nM against TrkA, whereas its closest sibling, Example 2 (Tri-substituted urea derivative 2, Drug ID D0CG8N), achieves only 11 nM—a 1.7-fold loss in target engagement [1]. Across the broader TrkA urea inhibitor landscape, exemplified compounds range from 27 nM to 4,800 nM, underscoring that minor structural modifications (e.g., substitution of the oxan-4-yl group) produce order-of-magnitude potency shifts [2]. Consequently, substituting Example 1 with an in-class analog lacking identical substitution at the N-3 urea position risks significant erosion of TrkA inhibitory activity and cannot be assumed bioequivalent.

Product-Specific Quantitative Evidence Guide for 1-(Oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 2034583-86-1)


TrkA Inhibitory Potency: Head-to-Head Comparison of Example 1 vs. Example 2 from WO2013176970

The target compound (Example 1, CAS 2034583-86-1) demonstrates 1.7-fold superior TrkA inhibitory potency compared to its closest structural congener, Example 2 (Tri-substituted urea derivative 2), when both are evaluated under the same assay conditions within patent WO2013176970 [1]. This potency advantage is quantified as an IC₅₀ of 6.5 nM for Example 1 versus 11 nM for Example 2, representing a ΔIC₅₀ of 4.5 nM [1].

TrkA inhibition Kinase inhibitor potency Pain therapeutics

Potency Ranking Against the Broader TrkA Urea Inhibitor Class: Quantitative Context for Procurement Prioritization

When benchmarked against the wider class of urea-based TrkA inhibitors, the target compound's IC₅₀ of 6.5 nM places it in the top quartile of reported potencies [1][2]. The exemplified compounds in WO2015042088, a structurally related non-symmetric urea series, display IC₅₀ values spanning 27–4,800 nM, with a median far above 6.5 nM [2]. Other urea TrkA inhibitors from the Merck patent portfolio include compounds with IC₅₀ values of 28 nM (WO2013009582, D0Y0XJ) and 5,400 nM (WO2013009582, D02ZQN), further highlighting the target compound's potency advantage [1].

TrkA kinase Urea pharmacophore SAR comparison

Structural Differentiation: Thiophene–Trifluoroethyl–Oxane Motif vs. Benzyl Urea Scaffolds in TrkA Inhibitor Design

Unlike benzyl urea TrkA inhibitors (e.g., WO2015039333A1 series), which typically employ a benzyl linker at N-1, the target compound incorporates a thiophen-3-ylmethyl substituent at N-1 and an oxan-4-yl (tetrahydropyran) group at N-3 of the urea core [1]. The thiophene ring introduces heteroatom-mediated electronic effects and potential sulfur-mediated contacts not available to phenyl-based analogs, while the oxan-4-yl group offers distinct conformational and hydrogen-bonding properties compared to the cyclohexyl or piperidinyl substituents frequently encountered in sEH-directed trisubstituted ureas [2]. Although direct comparative crystallographic or thermodynamic binding data for the thiophene vs. benzyl substitution are not publicly available for this specific compound, the divergence in IC₅₀ between Example 1 (6.5 nM) and Example 2 (11 nM)—where the distinguishing structural feature is likely a modification at one of the urea substituents—provides quantitative evidence that the thiophene–oxane arrangement contributes positively to TrkA affinity [1].

Medicinal chemistry Urea pharmacophore Structure-activity relationship

Disease Indication Breadth: Dual Pain and Oncology Coverage vs. Single-Indication TrkA Comparators

The target compound is patented for a therapeutically broad profile encompassing both chronic/neuropathic pain and multiple solid tumour indications, including thymic cancer [1]. This dual pain–oncology coverage contrasts with several comparator TrkA inhibitors such as TrkA-IN-1 (focused on analgesic activity; IC₅₀ = 99 nM in cell-based assay) and the NGF-sequestering antibody tanezumab, which targets pain exclusively [2]. Within the WO2013176970 patent family itself, Example 2 (Tri-substituted urea derivative 2) shares the same indication set; however, its 1.7-fold weaker TrkA potency may translate to a narrower therapeutic window for oncology applications where deep and sustained target inhibition is often required [1].

Pain therapeutics Oncology Drug repositioning

Kinase Selectivity Context: Mitigation of Polypharmacology Risk Inferred from Urea Chemotype SAR

Trisubstituted ureas as a chemotype have been extensively profiled for kinase selectivity, and the SAR literature indicates that substituents at the N-1 and N-3 positions critically dictate selectivity windows against TrkB, TrkC, and off-target kinases [1]. Specifically, urea-based TrkA inhibitors lacking a hinge-binding motif (characteristic of benzyl urea and thiophene-containing ureas) tend to exhibit improved selectivity profiles compared to ATP-competitive heterocyclic Trk inhibitors [1][2]. While direct selectivity data (e.g., TrkA/TrkB IC₅₀ ratio) for the target compound are not publicly disclosed, the 4.2-fold or greater potency differential against TrkA versus the broader urea inhibitor class suggests that the specific thiophene–oxane substitution pattern may contribute to a favorable selectivity window by stabilizing a TrkA-preferred binding conformation.

Kinase selectivity Drug safety Off-target liability

Best Research and Industrial Application Scenarios for 1-(Oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 2034583-86-1)


Lead Compound for Dual Pain–Oncology TrkA Drug Discovery Programs

With an IC₅₀ of 6.5 nM against TrkA and patented indications spanning chronic pain, neuropathic pain, pruritus, and multiple solid tumour types, this compound is well-suited as a lead molecule for integrated pain–oncology discovery programs where a single chemical series is intended to address both therapeutic areas [1]. Its 1.7-fold potency advantage over the next-closest derivative within the same patent (Example 2, IC₅₀ = 11 nM) provides a measurable starting-point superiority for hit-to-lead optimization [1].

Benchmarking Standard in TrkA Urea Inhibitor Screening Cascades

Given its position within the top quartile of urea-based TrkA inhibitor potencies (IC₅₀ range across the class: 27–4,800 nM), the compound serves as an effective positive control and benchmarking standard in biochemical TrkA ELISA screening cascades, enabling quantitative normalization of newly synthesized analogs against a well-characterized reference inhibitor [1][2].

Chemical Probe for NGF/TrkA Pathway Dissection in Neuronal and Cancer Cell Models

As a potent small-molecule TrkA inhibitor with the non-hinge-binding urea pharmacophore, the compound is appropriate for use as a chemical probe to dissect NGF/TrkA-mediated signaling (MAPK, PI3K/AKT pathways) in both neuronal pain models and TrkA-dependent cancer cell lines, where ATP-competitive inhibitors may exhibit confounding off-target kinase activity [1][2].

Scaffold for IP-Differentiated TrkA Inhibitor Development

The thiophene–oxane–trifluoroethyl substitution pattern represents a structurally distinct motif within the trisubstituted urea TrkA inhibitor landscape relative to the more prevalent benzyl urea series (WO2015039333A1), making this compound a valuable scaffold for medicinal chemistry teams pursuing novel IP space while maintaining nanomolar TrkA potency [1][2].

Quote Request

Request a Quote for 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.